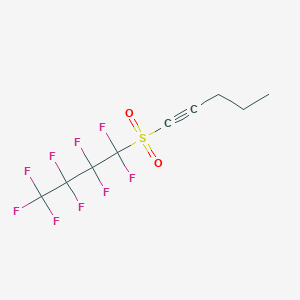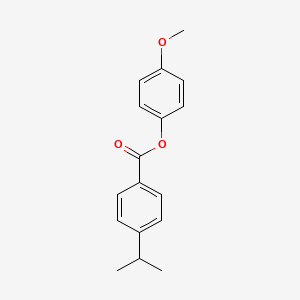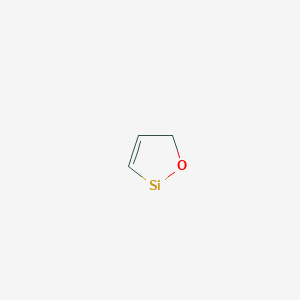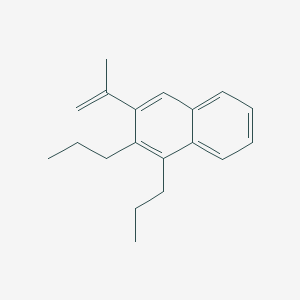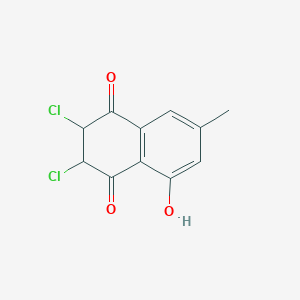
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a complex structure that includes multiple functional groups. This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a naphthalene derivative, followed by hydroxylation and methylation under controlled conditions. Specific reagents and catalysts, such as chlorinating agents and hydroxylating agents, are used to achieve the desired substitutions on the naphthalene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have applications in dye synthesis and pharmaceuticals.
科学的研究の応用
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to oxidative stress and cell damage. The compound may also inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties and used in organic synthesis.
Plumbagin (5-hydroxy-2-methyl-naphthalene-1,4-dione): A natural compound with similar structural features and biological activities.
Uniqueness
2,3-Dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro and hydroxy groups make it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.
特性
CAS番号 |
62993-95-7 |
|---|---|
分子式 |
C11H8Cl2O3 |
分子量 |
259.08 g/mol |
IUPAC名 |
2,3-dichloro-5-hydroxy-7-methyl-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8Cl2O3/c1-4-2-5-7(6(14)3-4)11(16)9(13)8(12)10(5)15/h2-3,8-9,14H,1H3 |
InChIキー |
BIAHJWBSUAHGNS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C(C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


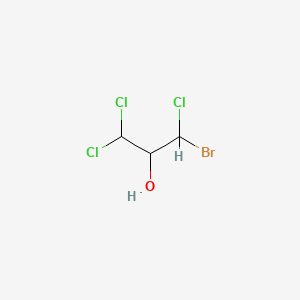
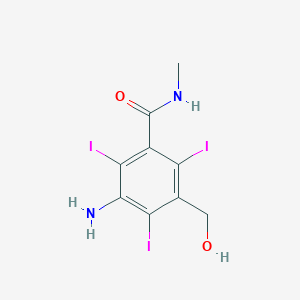




![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
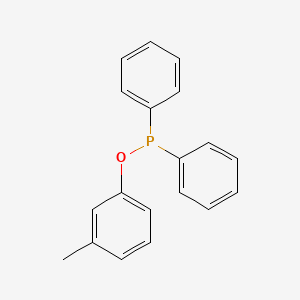
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)

